![molecular formula C19H36O5 B1246440 2,3-Dioctanoylglycerol](/img/structure/B1246440.png)
2,3-Dioctanoylglycerol
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Overview
Description
2,3-dioctanoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both the 2- and 3-acyl groups are specified as octanoyl. It is a 2,3-diacyl-sn-glycerol and a dioctanoylglycerol. It is an enantiomer of a 1,2-dioctanoyl-sn-glycerol.
Scientific Research Applications
1. Role in Macrophage Activity
2,3-Dioctanoylglycerol is found to stimulate phospholipase A-type cleavage of phosphatidylinositol and release arachidonic acid from macrophage phospholipids, suggesting a role in macrophage-mediated immune responses (Emilsson, Wijkander, & Sundler, 1986).
2. Impact on T Lymphocytes
Research indicates that 2,3-Dioctanoylglycerol affects human peripheral resting T lymphocytes, influencing cell metabolism and interleukin 2 receptor expression. This suggests its importance in immune cell regulation (Asaoka, Oka, Yoshida, & Nishizuka, 1991).
3. Interaction with Protein Kinase C
Studies show that 2,3-Dioctanoylglycerol can activate protein kinase C, an enzyme vital in various cellular processes. This activation has implications for understanding cellular signaling pathways (Strawn et al., 1989).
4. Effect on Insulin Action
In rat adipocytes, 2,3-Dioctanoylglycerol has been shown to modulate insulin receptor function and its bioeffects, highlighting its potential significance in metabolic regulation (Terry, Levy, & Grunberger, 1991).
5. Influence on Neurotransmitter Release
Research suggests that 2,3-Dioctanoylglycerol can stimulate neurotransmitter release in the central nervous system. This finding is crucial for understanding neural communication and possibly neurological disorders (Nelson Davis & Patrick, 1990).
6. Modulation of Cardiac Myocytes
Studies indicate that 2,3-Dioctanoylglycerol can affect the amplitude of contractions in cardiac myocytes, demonstrating its potential impact on heart function and health (Huang et al., 1996).
7. Role in Calcium Channel Regulation
Research has shown that 2,3-Dioctanoylglycerol can influence calcium channels in various cell types, including myometrial cells. This effect is critical for understanding calcium signaling in cells (Kusaka & Sperelakis, 1995).
properties
Molecular Formula |
C19H36O5 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[(2R)-3-hydroxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m1/s1 |
InChI Key |
ZQBULZYTDGUSSK-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC |
SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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